3-Amino-3-cyclobutylpropanoic acid
Overview
Description
3-Amino-3-cyclobutylpropanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclobutylpropanoic acid can be achieved through multiple methods. One notable method involves the hydrogenation of 2-benzyl-3-cyclobutylisoxazolidin-5-one using palladium (II) hydroxide in ethanol under high pressure. The reaction mixture is subjected to hydrogen for several hours, followed by the removal of the catalyst and volatiles to obtain the product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclobutylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of palladium catalysts is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amino derivatives .
Scientific Research Applications
3-Amino-3-cyclobutylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, influencing metabolic pathways and protein synthesis. Detailed studies on its mechanism of action are still ongoing, but it is known to interact with enzymes and receptors involved in amino acid metabolism .
Comparison with Similar Compounds
- 3-Amino-3-oxopropanoic acid
- 3-Aminopropanoic acid
- Cyclobutylpropanoic acid
Comparison: 3-Amino-3-cyclobutylpropanoic acid is unique due to the presence of both an amino group and a cyclobutyl ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-amino-3-cyclobutylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTGHCWCUCSXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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